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Abstract

This application note describes a detailed protocol for the identification and quantification of
protein targets of Brigatinib, a potent tyrosine kinase inhibitor, using a stable isotope-labeled
version, Brigatinib-13C6, in a chemical proteomics workflow. This method enables the precise
and sensitive elucidation of drug-protein interactions directly in a complex biological matrix,
such as cell lysates or tissue homogenates. The protocol outlines cell culture and lysis, affinity
purification of Brigatinib-binding proteins, and subsequent analysis by quantitative mass
spectrometry. This approach is invaluable for confirming known targets, discovering novel off-
target interactions, and understanding the polypharmacology of Brigatinib, thereby aiding in
drug development and personalized medicine.

Introduction

Brigatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of anaplastic
lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] It is also known to
inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR) and ROS proto-
oncogene-1 (ROS1).[1][3] Understanding the complete target profile of a drug is crucial for
elucidating its mechanism of action, predicting potential side effects, and identifying
mechanisms of resistance.
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Chemical proteomics, coupled with quantitative mass spectrometry, has emerged as a powerful
tool for unbiased drug target identification.[4][5][6] This approach often utilizes an immobilized
version of the drug to capture its interacting proteins from a cell lysate.[6][7] The incorporation
of stable isotopes, such as Carbon-13 (33C), into the drug molecule allows for the differentiation
and relative quantification of specific binders from non-specific background proteins.[8][9][10]
This application note provides a comprehensive protocol for utilizing Brigatinib-13C6 in a
competitive binding experiment to identify its protein targets.

Principle of the Method

The experimental design is based on a competitive affinity purification-mass spectrometry (AP-
MS) approach. A cellular lysate is pre-incubated with either a vehicle control or an excess of
“light" (unlabeled) Brigatinib. Subsequently, Brigatinib-13C6, immobilized on a solid support
(e.g., sepharose beads), is added to the lysates. Proteins that specifically bind to Brigatinib will
be competed off the beads in the sample pre-incubated with the light compound. By comparing
the protein amounts captured by the Brigatinib-13C6 beads from both the vehicle-treated and
the light Brigatinib-treated lysates, specific interactors can be identified and quantified. Proteins
showing a significant decrease in abundance in the competed sample are considered high-
confidence targets.

Experimental Protocols
Cell Culture and Lysate Preparation

o Cell Lines: Select appropriate cell lines based on the research question (e.g., ALK-positive
NSCLC cell line H3122, or other cancer cell lines to explore novel targets).

¢ Culture Conditions: Culture cells to ~80-90% confluency in appropriate media supplemented
with fetal bovine serum and antibiotics. For quantitative experiments using Stable Isotope
Labeling by Amino Acids in Cell Culture (SILAC), cells can be grown in media containing
"heavy" or "light" amino acids (e.g., 13Ce-Arginine and 13Ce-Lysine) for at least five passages
to ensure complete incorporation.[11][12]

e Cell Lysis:

o Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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o Lyse the cells on ice using a suitable lysis buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM
NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant (clarified lysate) and determine the protein concentration using a
standard protein assay (e.g., BCA assay).

Affinity Purification using Immobilized Brigatinib-13C6

» Immobilization of Brigatinib-13C6: Brigatinib-13C6, synthesized with a suitable linker arm,
is covalently coupled to a solid support matrix (e.g., NHS-activated Sepharose beads)
according to the manufacturer's instructions.

o Competitive Binding Experiment:

o For each condition (vehicle control and competition), take an equal amount of protein
lysate (e.g., 1-5 mg).

o To the "competition" sample, add free, unlabeled Brigatinib to a final concentration of 10-
50 uM. To the "vehicle" sample, add the same volume of DMSO.

o Incubate for 1 hour at 4°C with gentle rotation.
o Add the Brigatinib-13C6-coupled beads to both lysates.
o Incubate for 2-4 hours at 4°C with gentle rotation.
e Washing:
o Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).

o Remove the supernatant and wash the beads three to five times with lysis buffer to
remove non-specific binders.
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o Perform a final wash with a buffer with lower detergent concentration (e.g., 50 mM Tris-
HCI pH 7.4, 150 mM NacCl).

On-Bead Protein Digestion and Sample Preparation for
Mass Spectrometry

¢ Resuspend the washed beads in 100 pL of 50 mM ammonium bicarbonate.

e Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce
the proteins.

o Cool to room temperature and add iodoacetamide to a final concentration of 20 mM.
Incubate in the dark for 30 minutes to alkylate the proteins.

e Add sequencing-grade trypsin (e.g., 1 ug) and incubate overnight at 37°C with shaking.

o Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
» Acidify the peptides with formic acid to a final concentration of 0.1%.

o Desalt the peptides using a C18 StageTip or equivalent.

o Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for
LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Processing

¢ Liquid Chromatography: Use a nano-flow HPLC system with a C18 column to separate the
peptides with a gradient of increasing acetonitrile concentration.

o Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer
(e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

o Data Analysis:

o Process the raw mass spectrometry data using a suitable software package (e.g.,
MaxQuant, Proteome Discoverer).
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o Search the data against a human protein database (e.g., UniProt/Swiss-Prot).

o ldentify and quantify the proteins based on the detected peptides. For SILAC experiments,
the software will calculate the heavy/light ratios. For label-free quantification, the peptide
intensities will be compared between the vehicle and competed samples.

o Filter the protein list to include only high-confidence identifications.

o Calculate the fold-change in protein abundance between the vehicle and the competed
samples. Proteins with a significantly reduced abundance in the competed sample are
considered specific binders.

Data Presentation

The quantitative data should be presented in a clear and structured format to allow for easy
interpretation and comparison.

Table 1. Known Brigatinib Targets ldentified

Fold
. . Peptide Change
Protein Gene UniProt ID . p-value
Count (VehiclelCo
mpeted)
Anaplastic
lymphoma ALK Q9UM73 25 15.2 <0.001
kinase
Epidermal
growth factor EGFR P00533 18 8.5 < 0.005
receptor
ROS proto-
ROS1 P08922 15 10.1 <0.001
oncogene 1
Insulin-like
growth factor IGF1R P08069 12 4.3 <0.01
1 receptor
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Table 2: Novel Potential Brigatinib Off-Targets

Fold
. . Peptide Change
Protein Gene UniProt ID . p-value
Count (VehiclelCo
mpeted)
Tyrosine-
protein ABL1 P00519 10 5.7 <0.01
kinase ABL1
FLT3 FLT3 P36888 8 3.9 <0.05
Mitogen-
activated
] MAPK1 P28482 11 2.5 <0.05
protein
kinase 1
Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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